
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol is a unique organosilicon compound characterized by its multiple methyl groups attached to a hexasilinane backbone
Méthodes De Préparation
The synthesis of 1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol typically involves the reaction of hexasilinane derivatives with methylating agents under controlled conditions. Industrial production methods may include:
Hydrosilylation: This process involves the addition of silicon-hydrogen bonds to unsaturated organic compounds in the presence of a catalyst.
Grignard Reaction: This method uses Grignard reagents to introduce methyl groups into the hexasilinane structure.
Direct Methylation: Utilizing methyl iodide or similar reagents to achieve the desired methylation.
Analyse Des Réactions Chimiques
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides, producing substituted silanes.
Applications De Recherche Scientifique
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and low surface energy.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mécanisme D'action
The mechanism by which 1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups and silicon atoms allow it to engage in hydrophobic interactions and form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol can be compared with other organosilicon compounds, such as:
Hexamethyldisiloxane: Known for its use in coatings and sealants, but with fewer methyl groups.
Octamethylcyclotetrasiloxane: Commonly used in personal care products, but with a cyclic structure.
Trimethylsilanol: Used in surface treatments, but with a simpler structure.
The uniqueness of this compound lies in its highly methylated hexasilinane backbone, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
170168-96-4 |
|---|---|
Formule moléculaire |
C10H32O2Si6 |
Poids moléculaire |
352.87 g/mol |
Nom IUPAC |
1,3-dihydroxy-1,2,2,3,4,4,5,5,6,6-decamethylhexasilinane |
InChI |
InChI=1S/C10H32O2Si6/c1-13(2)14(3,4)17(9,11)16(7,8)18(10,12)15(13,5)6/h11-12H,1-10H3 |
Clé InChI |
NROAHHGLQRLLNE-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)O)(C)C)(C)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




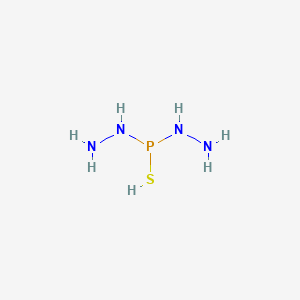
methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
methanone](/img/structure/B12555291.png)
![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
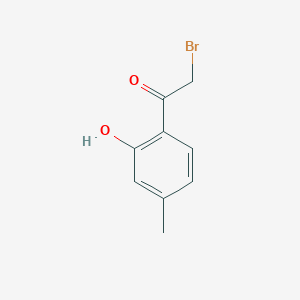
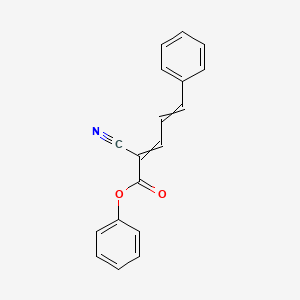
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
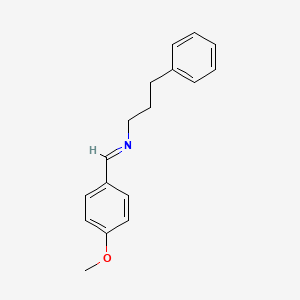
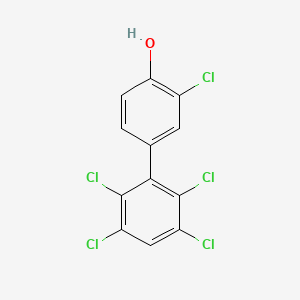

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
